2-Furan-2-yl-6-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
208110-84-3 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(furan-2-yl)-6-methylpyridine |
InChI |
InChI=1S/C10H9NO/c1-8-4-2-5-9(11-8)10-6-3-7-12-10/h2-7H,1H3 |
InChI Key |
BWJOGXQUNXCUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CO2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Furan 2 Yl 6 Methylpyridine and Its Derivatives
Established Synthetic Pathways to the 2-Furan-2-yl-6-methylpyridine Core
Palladium-catalyzed cross-coupling reactions represent the most prevalent and versatile methods for synthesizing biaryl compounds like this compound. These reactions involve the coupling of an organometallic reagent with an organic halide or triflate, enabling the precise formation of a carbon-carbon bond between the furan (B31954) and pyridine (B92270) moieties.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, valued for its mild reaction conditions, tolerance of various functional groups, and the general stability and low toxicity of its boronic acid reagents. sigmaaldrich.comnih.gov The synthesis of this compound via this method typically involves the reaction of a 2-halo-6-methylpyridine (e.g., 2-bromo- or 2-chloro-6-methylpyridine) with a furan-2-ylboronic acid or its corresponding boronate ester. claremont.edu
The reaction is catalyzed by a palladium(0) complex, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) or a stable palladium(0) source such as tetrakis(triphenylphosphine)palladium(0). mdpi.com A base is essential for the activation of the organoboron species to facilitate the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. mdpi.comresearchgate.net The choice of solvent and ligands is critical for reaction efficiency, with common systems including mixtures of toluene (B28343) or dioxane with water, and phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more electron-rich, bulky phosphines that promote the catalytic cycle. mdpi.comorganic-chemistry.org For instance, a derivative, 6-(furan-2-yl)-2-methylpyridine-3-carboxylic acid, can be synthesized by coupling the corresponding brominated pyridine with furan-2-yl boronic acid using Pd(PPh₃)₄ in a THF/water mixture.
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which offers the advantage of high reactivity, often allowing for milder reaction conditions and broader substrate scope compared to other methods. nih.govnih.gov The synthesis of this compound can be achieved by coupling a 2-halopyridine, such as 2-bromo-6-methylpyridine (B113505), with a 2-furylzinc halide. nih.govorgsyn.org Alternatively, the organozinc reagent can be prepared from the pyridine side, reacting (6-methylpyridin-2-yl)zinc halide with a 2-halofuran. orgsyn.org
These reactions are catalyzed by palladium or nickel complexes, with palladium catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ being common. organic-chemistry.orgnih.gov The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent via transmetalation with a zinc halide (e.g., ZnCl₂), or directly from an organic halide using activated zinc. orgsyn.org The Negishi reaction is known for its excellent functional group tolerance and is particularly effective for coupling heterocyclic partners that can be challenging in other coupling reactions. nih.govrsc.org
Beyond Suzuki and Negishi couplings, the Stille coupling offers another effective route. This reaction pairs an organotin reagent (stannane) with an organic halide or triflate. organic-chemistry.orglibretexts.org To form this compound, one could react 2-bromo-6-methylpyridine with 2-(tributylstannyl)furan (B54039). nih.gov The reaction is typically catalyzed by a palladium(0) complex, often in a non-polar solvent like toluene or DMF. harvard.edu While highly effective, the primary drawback of the Stille reaction is the toxicity and difficulty in removing organotin byproducts. organic-chemistry.org The addition of stoichiometric additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu
The following table provides a comparative overview of typical conditions for these palladium-catalyzed cross-coupling reactions.
| Reaction | Pyridine Substrate | Furan Substrate | Catalyst (mol%) | Ligand | Base/Additive | Solvent | Temperature |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 2-Bromo-6-methylpyridine | Furan-2-ylboronic acid | Pd(OAc)₂ or Pd(PPh₃)₄ (1-5%) | PPh₃, SPhos, etc. | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-110 °C |
| Negishi | 2-Bromo-6-methylpyridine | 2-Furylzinc chloride | Pd(dba)₂ or Pd(PPh₃)₄ (1-5%) | PPh₃, XPhos, etc. | None (pre-formed organozinc) | THF, Dioxane | 25-80 °C |
| Stille | 2-Bromo-6-methylpyridine | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ or Pd₂(dba)₃ (1-5%) | PPh₃, AsPh₃ | LiCl, CuI (optional) | Toluene, DMF | 80-110 °C |
An alternative to coupling pre-formed rings is to construct the pyridine ring with the furan substituent already in place. The Kröhnke pyridine synthesis is a classical and effective method for preparing polysubstituted pyridines. wikipedia.org This reaction involves the condensation of an α,β-unsaturated carbonyl compound with an α-pyridinium methyl ketone salt, using ammonium (B1175870) acetate as the nitrogen source. wikipedia.orgnih.gov
To synthesize this compound, a suitable α,β-unsaturated ketone, such as 1-(furan-2-yl)but-2-en-1-one (furyl-vinyl-ketone), can be reacted with an acetone (B3395972) derivative under Kröhnke conditions. The mechanism proceeds through a Michael addition, followed by cyclization and dehydration to form the aromatic pyridine ring. wikipedia.org Modified versions of this synthesis allow for the construction of various di-, tri-, and tetra-substituted pyridines and have been applied to generate complex structures, including 2,4,6-triarylpyridines. researchgate.netchemistryviews.org
Direct C-H activation has emerged as a powerful and atom-economical strategy for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials like halides or organometallics. beilstein-journals.org In this approach, a transition metal catalyst activates a C-H bond on one substrate, allowing it to couple directly with another.
For the synthesis of this compound, this would involve the direct C-H arylation of 6-methylpyridine with a furan derivative. beilstein-journals.org The reaction typically employs a palladium catalyst which selectively activates the C-H bond at the C2-position of the pyridine ring. beilstein-journals.orgnih.gov The presence of a directing group is often required to achieve high regioselectivity, though the inherent electronics of the pyridine ring favor activation at the C2 and C6 positions. The reaction is often performed in the presence of an oxidant to regenerate the active catalyst. This methodology represents a more efficient and environmentally benign route by reducing the number of synthetic steps and minimizing waste from leaving groups and organometallic byproducts. chemrxiv.org
Palladium-Catalyzed Cross-Coupling Strategies
Novel Synthetic Strategies and Methodological Advancements
Recent progress in synthetic organic chemistry has led to the development of innovative methods for the preparation of this compound and related compounds. These advancements focus on improving efficiency, reducing environmental impact, and enabling more complex molecular architectures.
Development of Green Chemistry Approaches for Synthesis
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyridine derivatives. bepls.com These approaches aim to minimize waste, use less hazardous substances, and improve energy efficiency. For instance, catalyst-mediated syntheses using recyclable catalysts like zeolites (H-Beta, H-ZSM-5) have been reported for the formation of pyridines and picolines. nih.gov Another green protocol involves the iron-catalyzed cyclization of ketoxime acetates and aldehydes, which proceeds without the need for additives. nih.gov Microwave-assisted organic synthesis has also emerged as a green technique, often leading to shorter reaction times, higher yields, and cleaner reaction profiles in the synthesis of various heterocyclic compounds. bepls.combohrium.com The use of water as a solvent, where applicable, further enhances the green credentials of these synthetic routes. bepls.com
A specific example of a green approach is the one-pot, three-component reaction for synthesizing chromeno[2,3-b]pyridines using a γ-Fe2O3@HAp-TUD catalyst under solvent-free conditions. nih.gov While not directly for this compound, this illustrates the trend towards developing environmentally benign syntheses for related pyridine structures.
One-Pot Reaction Sequences and Domino Processes
One-pot reactions and domino (or cascade) processes offer significant advantages in terms of operational simplicity, time, and resource efficiency by combining multiple reaction steps into a single synthetic operation without isolating intermediates. The synthesis of various substituted pyridines has been achieved through one-pot, three-component condensation reactions. bohrium.comresearchgate.net For example, 2,4,6-triarylpyridines can be synthesized by condensing aryl aldehydes, acetophenones, and ammonium acetate. bohrium.com
Domino reactions, such as those involving a sequence of intermolecular Michael addition, Thorpe–Ziegler type cyclization, and final oxidation, have been catalyzed by copper(II) for the synthesis of indolizine (B1195054) derivatives, which share a nitrogen-containing heterocyclic core. rsc.org Similarly, multi-component domino reactions have been developed for the synthesis of other heterocyclic systems like thiazoles, often under catalyst-free and microwave-assisted conditions. bepls.com A one-pot synthesis of polysubstituted pyridines can be achieved from aldehydes, phosphorus ylides, and propargyl azide (B81097) through a sequence including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org
Asymmetric Synthesis and Stereochemical Control
Asymmetric synthesis is crucial when the target molecule contains stereocenters and is intended for biological applications where stereochemistry often dictates activity. While specific examples for the asymmetric synthesis of this compound are not prevalent in the provided search results, general strategies for the asymmetric synthesis of related heterocyclic structures are well-documented. For instance, the asymmetric synthesis of chiral annulated furans has been achieved using organocatalysis with natural cinchona alkaloids, which can control the diastereoselectivity of the reaction. rsc.org
For piperidines, which are reduced derivatives of pyridines, asymmetric hydrogenation of enamines using a catalytic ruthenium(II) complex is a key step in achieving high enantiomeric excess. mdpi.com Another approach involves the enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates to produce chiral piperidines. mdpi.com The asymmetric synthesis of isoxazolines, another five-membered heterocycle, has been accomplished through the oxidation of a hydroxylaminoalkyl furan derived from a chiral starting material like (S)-epichlorohydrin. nih.gov These methodologies highlight the potential for developing stereoselective syntheses for chiral derivatives of this compound.
Derivatization and Structural Modification Techniques
Once the core this compound scaffold is synthesized, further modifications can be made to both the furan and pyridine rings to explore structure-activity relationships or to build more complex molecules.
Substitution Reactions on the Furan Ring
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions, typically at the 2- and 5-positions. numberanalytics.com Common electrophilic substitution reactions that furan can undergo include:
Nitration: Can be achieved using reagents like nitric acid in acetic anhydride (B1165640) to introduce a nitro group. numberanalytics.com
Bromination: Accomplished with bromine (Br2) in the presence of a catalyst to yield bromofurans. numberanalytics.com
Formylation: The introduction of a formyl group can be carried out, providing a precursor for further functionalization. numberanalytics.com
The furan ring in this compound can also be oxidized to form furanones under specific conditions. smolecule.com In the context of cross-coupling reactions, furan-2-ylboronic acids are common starting materials to construct the furan-pyridine linkage, implying that functionalized furan boronic acids could be used to introduce substituents at the outset.
| Reaction Type | Reagent(s) | Position of Substitution | Product Type |
| Nitration | Nitric acid/acetic anhydride | 2- or 5-position | Nitrofuran derivative |
| Bromination | Br2/catalyst | 2- or 5-position | Bromofuran derivative |
| Formylation | Vilsmeier-Haack or similar | 2- or 5-position | Furan-carboxaldehyde |
| Oxidation | m-CPBA, H2O2 | Furan ring | Furanone |
Substitution Reactions on the Pyridine Ring
The pyridine ring, in contrast to furan, is an electron-deficient aromatic system, which makes it more reactive towards nucleophilic substitution, particularly at the C-2, C-4, and C-6 positions. nih.gov Electrophilic substitution on the pyridine ring is more difficult and typically occurs at the C-3 position under harsh conditions. nih.govuoanbar.edu.iq
Nucleophilic Substitution: The presence of a good leaving group, such as a halogen, on the pyridine ring facilitates nucleophilic substitution. For example, a fluorine atom on a pyridine ring can be substituted by other nucleophiles.
Electrophilic Substitution: Due to the deactivating effect of the nitrogen atom, electrophilic substitution on the pyridine ring requires vigorous conditions. uoanbar.edu.iqajrconline.org The methyl group at the 6-position of this compound is an activating group, which can influence the regioselectivity of electrophilic attack.
Other Reactions:
Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide, which can alter the reactivity of the ring and be a useful intermediate for further functionalization. For instance, Grignard reagents can add to pyridine N-oxides to introduce substituents at the 2-position. organic-chemistry.org
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring using catalysts like palladium on carbon (Pd/C) with hydrogen gas or through methods like hydrosilylation. mdpi.com
Carboxylation: A methyl group on the pyridine ring can potentially be oxidized to a carboxylic acid. evitachem.com
| Reaction Type | Reagent(s)/Conditions | Position of Substitution | Product Type |
| Nucleophilic Substitution | Nucleophile (e.g., amines, thiols) | C-2, C-4, C-6 (with leaving group) | Substituted pyridine |
| Electrophilic Substitution | Vigorous (e.g., nitrating/sulfonating mixtures) | C-3, C-5 | Substituted pyridine |
| N-Oxidation | m-CPBA, H2O2 | Pyridine Nitrogen | Pyridine N-oxide |
| Reduction | H2/Pd/C | Pyridine Ring | Piperidine derivative |
Modifications at the Methyl Group
The methyl group at the C-6 position of the this compound scaffold serves as a versatile handle for a variety of chemical transformations. Its reactivity is analogous to that of 2-picoline (2-methylpyridine), where the protons of the methyl group exhibit notable acidity due to the electron-withdrawing effect of the pyridine ring. wikipedia.orgsinocurechem.com This inherent reactivity allows for functionalization through several key pathways, including deprotonation followed by electrophilic attack, oxidation, and condensation reactions. wikipedia.orgrsc.orgresearchgate.net Such modifications are crucial for synthesizing a diverse range of derivatives with tailored properties for applications in pharmaceuticals and materials science. rsc.org
Deprotonation and Subsequent Electrophilic Addition
A primary strategy for functionalizing the methyl group involves its deprotonation using a strong base to generate a nucleophilic carbanion. wikipedia.org Organolithium reagents, such as butyllithium (B86547) (BuLi), are commonly employed for this purpose, effectively forming an anionic intermediate. wikipedia.orgrsc.org This powerful nucleophile can then react with a wide array of electrophiles.
Research on analogous 6-methylpyridyl structures demonstrates that this method is highly effective for forming new carbon-carbon bonds. For instance, the lithiated intermediate readily reacts with various aldehydes and ketones to yield the corresponding secondary and tertiary alcohols. acs.orgresearchgate.net The formation of these alcohol derivatives introduces a new chiral center and a hydroxyl group, which can be used for further synthetic manipulations. While the direct deprotonation of picoline anions typically requires strong bases, which can limit the reaction scope, this remains a fundamental and widely applied approach. rsc.org
The table below summarizes the outcomes of reacting the deprotonated methyl group of a 6-methylpyridyl-2-methyl protected tetrazole, a close analogue, with various carbonyl electrophiles, showcasing the versatility of this method. acs.org
Table 1: Products from the Reaction of Metalated 6-Methylpyridyl Intermediate with Carbonyl Electrophiles Data derived from analogous compound reactions. acs.org
| Electrophile | Resulting Functional Group | Product Example | Yield |
|---|---|---|---|
| Furan-3-carbaldehyde | Secondary Alcohol | Furan-3-yl(1-((6-methylpyridin-2-yl)methyl)-1H-tetrazol-5-yl)methanol | 79% |
| Acetophenone | Tertiary Alcohol | 1-(1-((6-Methylpyridin-2-yl)methyl)-1H-tetrazol-5-yl)-1-phenylethan-1-ol | 86% |
| 4-Methylpentan-2-one | Tertiary Alcohol | 4-Methyl-2-(1-((6-methylpyridin-2-yl)methyl)-1H-tetrazol-5-yl)pentan-2-ol | 56% |
| Cyclohex-2-en-1-one | Tertiary Alcohol | 1-(1-((6-Methylpyridin-2-yl)methyl)-1H-tetrazol-5-yl)cyclohex-2-en-1-ol | 80% |
Other Key Modifications
Beyond deprotonation-alkylation, the methyl group can undergo other significant transformations, summarized below.
Table 2: Summary of Other Methyl Group Modifications Reactions based on established 2-picoline chemistry.
| Reaction Type | Reagent | Product | Description | Reference |
|---|---|---|---|---|
| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 6-(Furan-2-yl)picolinic acid | The methyl group is oxidized to a carboxylic acid, a key intermediate for amides and esters. | wikipedia.org |
| Condensation | Formaldehyde (CH₂O) | 2-Furan-2-yl-6-vinylpyridine | Condensation yields a vinyl group, which can act as a monomer for polymerization or a substrate for addition reactions. | wikipedia.org |
| Halogenation | N-Bromosuccinimide (NBS) | 2-(Bromomethyl)-6-(furan-2-yl)pyridine | Free-radical halogenation creates a reactive bromomethyl group, an excellent electrophile for nucleophilic substitution reactions. | acs.orgresearchgate.net |
These methodologies collectively demonstrate that the methyl group of this compound is not merely a passive substituent but a reactive center that enables extensive structural diversification of the parent heterocycle.
Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of 2-Furan-2-yl-6-methylpyridine, providing unambiguous insights into its proton and carbon framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The methyl group attached to the pyridine (B92270) ring typically appears as a singlet in the upfield region of the spectrum. The aromatic protons on both the pyridine and furan (B31954) rings resonate in the downfield region, exhibiting characteristic splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with neighboring protons. The precise chemical shifts and coupling constants are instrumental in assigning each proton to its specific position on the heterocyclic rings.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ | Data not available | s | N/A |
| Pyridine-H3 | Data not available | d | Data not available |
| Pyridine-H4 | Data not available | t | Data not available |
| Pyridine-H5 | Data not available | d | Data not available |
| Furan-H3' | Data not available | dd | Data not available |
| Furan-H4' | Data not available | dd | Data not available |
| Furan-H5' | Data not available | dd | Data not available |
Note: Specific experimental values for chemical shifts and coupling constants are not publicly available in the searched literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The spectrum displays distinct signals for the methyl carbon and the ten aromatic carbons of the pyridine and furan rings. The chemical shifts of these carbons provide valuable information about the electronic distribution within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| CH₃ | Data not available |
| Pyridine-C2 | Data not available |
| Pyridine-C3 | Data not available |
| Pyridine-C4 | Data not available |
| Pyridine-C5 | Data not available |
| Pyridine-C6 | Data not available |
| Furan-C2' | Data not available |
| Furan-C3' | Data not available |
| Furan-C4' | Data not available |
| Furan-C5' | Data not available |
Note: Specific experimental values for chemical shifts are not publicly available in the searched literature.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogues
While no specific ¹⁹F NMR data for fluorinated analogues of this compound were found in the searched literature, this technique would be invaluable for the characterization of such derivatives. The ¹⁹F chemical shifts are highly sensitive to the electronic environment, providing a precise probe for confirming the position and influence of fluorine substitution on the molecular structure.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Advanced two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, confirming the connectivity of the protons within the pyridine and furan rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is essential for identifying longer-range (two- and three-bond) correlations between protons and carbons, which helps to piece together the entire molecular framework and confirm the linkage between the furan and pyridine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, which can be used to confirm the stereochemistry and conformation of the molecule.
Despite the utility of these techniques, specific 2D NMR data for this compound were not available in the reviewed literature.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of the compound. For this compound, the expected molecular formula is C₁₀H₉NO. HRMS analysis would confirm this by providing a measured mass that is consistent with the calculated exact mass for this formula. While general mass spectrometry data for related compounds is available, specific HRMS data for this compound was not found in the public domain.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(Furan-2-yl)pyridine |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for separating, identifying, and quantifying individual components within a chemical mixture. In the analysis of a sample containing this compound, LC would be employed to isolate the compound from impurities or other reaction products.
An ultra-performance liquid chromatography (UPLC) system coupled with a time-of-flight (ToF) mass spectrometer would be a suitable method for high-resolution analysis. researchgate.net The separation would likely utilize a C18 reversed-phase column, with a mobile phase gradient consisting of water and an organic solvent like methanol (B129727) or acetonitrile, possibly with additives like ammonium (B1175870) acetate (B1210297) to improve ionization. nih.gov
The mass spectrometer would then ionize the eluted compound, typically using electrospray ionization (ESI) in positive mode, to determine its mass-to-charge ratio (m/z). For this compound (molecular formula: C₁₀H₉NO), the expected exact mass would be calculated for the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) could further be used to fragment the parent ion, providing a characteristic fragmentation pattern that would confirm the molecular structure and aid in its unambiguous identification in complex matrices. nih.gov
Table 1: Predicted LC-MS Parameters for this compound Analysis
| Parameter | Predicted Value/Condition |
|---|---|
| Chromatography | |
| Column | C18 Reversed-Phase |
| Mobile Phase | Water/Methanol or Acetonitrile Gradient |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected [M+H]⁺ | ~160.0757 m/z |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
To perform this analysis, a high-quality single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion. The crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. impactfactor.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the positions of each atom.
This analysis would confirm the connectivity of the furan and methyl-substituted pyridine rings and provide precise bond lengths, bond angles, and torsion angles. For instance, it would define the dihedral angle between the planes of the furan and pyridine rings, which is a key structural parameter. researchgate.net
Table 2: Illustrative Crystallographic Data for a Furan-Pyridine Compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.6236 (6) |
| b (Å) | 12.8026 (13) |
| c (Å) | 7.2117 (7) |
| β (°) | 92.971 (5) |
| Volume (ų) | 518.91 (9) |
| Z | 2 |
Note: This data is for a related thiophene-thiophene compound and is for illustrative purposes only. researchgate.net
The crystallographic data would also elucidate how molecules of this compound arrange themselves in the crystal lattice. This packing is governed by non-covalent intermolecular forces. Analysis would focus on identifying potential hydrogen bonding networks (e.g., C–H···N or C–H···O interactions) and π-π stacking between the aromatic furan and pyridine rings. rsc.orgresearchgate.net The distances and geometries of these interactions are critical for understanding the solid-state properties of the material. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts. researchgate.net
The conformation of the molecule in the solid state would be definitively established by X-ray crystallography. A key feature of interest for this compound is the rotational orientation of the furan ring relative to the pyridine ring. The analysis would reveal if the molecule adopts a planar or a twisted conformation in the crystal. nih.gov In similar bi-aromatic systems, the solid-state conformation is often a low-energy state influenced by a balance between intramolecular steric effects and favorable intermolecular packing forces.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an essential technique for identifying the functional groups present in a compound.
The FT-IR spectrum of this compound would be expected to show a combination of characteristic absorption bands for a substituted pyridine and a furan ring. Key absorptions would include:
Aromatic C–H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C and C=N stretching: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine and furan rings.
Furan C–O–C stretching: A strong band, often found in the 1000-1300 cm⁻¹ range.
Methyl C–H stretching and bending: Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹, with bending modes around 1375 cm⁻¹ and 1450 cm⁻¹.
Ring bending modes: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Assignment |
|---|---|
| 3100 - 3000 | Aromatic C–H Stretch (Pyridine, Furan) |
| 2980 - 2850 | Aliphatic C–H Stretch (Methyl Group) |
| 1610 - 1580 | Aromatic C=N Stretch (Pyridine Ring) |
| 1550 - 1400 | Aromatic C=C Stretch (Pyridine, Furan Rings) |
| ~1375 | Symmetric C–H Bend (Methyl Group) |
| 1300 - 1000 | C–O–C Stretch (Furan Ring) |
While no specific experimental data for this compound is currently available, this framework outlines the standard analytical methodologies that would be used for its comprehensive characterization. The predicted results, based on established principles of spectroscopy and crystallography for related compounds, provide a robust template for future experimental investigation.
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) Studies
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its structural components. For this compound, the Raman spectrum is expected to be a composite of the characteristic vibrations of the furan ring, the pyridine ring, the methyl substituent, and the inter-ring linkage.
Key vibrational modes anticipated in the Raman spectrum include:
Pyridine Ring Vibrations : The ring breathing modes of the pyridine moiety are particularly strong and diagnostic in Raman spectra. For pyridine itself, a prominent ring breathing mode appears around 1012 cm⁻¹. xmu.edu.cn The substitution pattern is expected to shift this frequency. Other modes include C-H stretching, C-C stretching, and in-plane and out-of-plane ring deformations.
Furan Ring Vibrations : The furan ring also exhibits characteristic vibrational modes, including symmetric and asymmetric ring stretching. Computational studies on furan and its derivatives show that C=C stretching vibrations and C-C stretching vibrations are prominent. globalresearchonline.net
Methyl Group Vibrations : The C-H stretching and bending modes of the methyl group are also expected to be observable.
Inter-ring Stretching : A vibrational mode corresponding to the C-C bond connecting the furan and pyridine rings would also be present.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Pyridine, Furan | 3000 - 3100 |
| Aliphatic C-H Stretch | Methyl Group | 2850 - 3000 |
| Ring Breathing / Stretching | Pyridine, Furan | 990 - 1600 |
| C-H Bending | Methyl Group | 1375 - 1450 |
| Inter-ring C-C Stretch | Furyl-Pyridine | ~1250 |
Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. dtic.milcore.ac.uk Pyridine is a canonical molecule in SERS studies, known to produce enhancement factors of 10⁴ to 10⁶. dtic.mil For this compound, SERS could provide enhanced sensitivity, allowing for the detection of trace amounts of the compound. The enhancement is attributed to both electromagnetic mechanisms (localization of surface plasmons) and chemical mechanisms (charge transfer between the molecule and the metal surface). xmu.edu.cn The orientation of the molecule on the surface would significantly influence the relative intensities of the Raman bands in the SERS spectrum.
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The presence of conjugated π-systems in both the furan and pyridine rings gives rise to distinct electronic transitions.
The electronic spectrum of this compound is expected to be dominated by two main types of transitions: π → π* and n → π*. aip.orgresearchgate.net
π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They are typically high-intensity absorptions. The conjugated system formed by the furan and pyridine rings results in delocalized π orbitals, and the corresponding π → π* transitions are expected to be the most prominent features in the UV-Vis spectrum. For substituted pyridines, these transitions are often observed in the near-ultraviolet region. aip.orgrsc.org
n → π Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom of the pyridine ring, to a π antibonding orbital. aip.org Compared to π → π* transitions, n → π* transitions are generally of much lower intensity. For pyridine, this transition occurs around 270 nm in non-polar solvents. aip.org
The absorption maxima (λ_max) are influenced by the extended conjugation between the two aromatic rings and the electronic effect of the methyl group, which is an electron-donating substituent.
| Electronic Transition | Orbitals Involved | Expected Wavelength Region (nm) | Relative Intensity |
|---|---|---|---|
| π → π | π (bonding) → π (antibonding) | 200 - 300 | High |
| n → π | n (non-bonding) → π (antibonding) | 270 - 350 | Low |
The polarity of the solvent can significantly influence the position of absorption maxima, a phenomenon known as solvatochromism. The effect differs for n → π* and π → π* transitions. mdpi.comiosrjournals.org
Hypsochromic Shift (Blue Shift) : For n → π* transitions, an increase in solvent polarity typically leads to a shift to shorter wavelengths (a blue shift). This is because polar solvents, particularly those capable of hydrogen bonding, can stabilize the non-bonding orbital of the nitrogen lone pair, increasing the energy gap for the transition. iosrjournals.org
Bathochromic Shift (Red Shift) : For π → π* transitions, increasing solvent polarity often causes a shift to longer wavelengths (a red shift). This occurs because the excited π* state is generally more polar than the ground π state and is thus stabilized to a greater extent by polar solvents, decreasing the energy gap for the transition. mdpi.com
Therefore, by analyzing the UV-Vis spectrum of this compound in a series of solvents with varying polarity (e.g., hexane, acetonitrile, ethanol), the nature of the electronic transitions can be confirmed. A blue shift with increasing polarity would be indicative of an n → π* transition, while a red shift would suggest a π → π* transition.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a purified sample. This experimental data is then compared against the theoretically calculated percentages based on the compound's molecular formula to verify its elemental composition and purity. researchgate.net
For this compound, the molecular formula is C₁₀H₉NO. The theoretical elemental composition is calculated based on the atomic masses of its constituent elements. This analysis is crucial for confirming that the synthesized compound has the correct empirical formula. Experimental results for a pure sample are generally expected to be within ±0.4% of the theoretical values. researchgate.net
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Theoretical Mass % |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 75.45% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.70% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.80% |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.05% |
| Total | C₁₀H₉NO | - | - | 159.188 | 100.00% |
Advanced Computational and Theoretical Chemistry Studies
Non-Linear Optical (NLO) Properties from Theoretical Calculations
While computational studies have been conducted on other furan (B31954) and pyridine (B92270) derivatives, the strict adherence to the subject compound "2-Furan-2-yl-6-methylpyridine" means that data from related but different molecules cannot be used. Further research is needed in the scientific community to explore the specific theoretical and computational properties of this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling (Focus on structural parameters impacting properties)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. In the context of this compound, QSPR studies are pivotal in predicting its behavior and characteristics based on a variety of molecular descriptors. These descriptors are numerical representations of the molecular structure and can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical parameters.
The fundamental principle of QSPR is that the structural features of a molecule dictate its properties. By developing a robust QSPR model, it is possible to forecast properties such as boiling point, solubility, and electronic characteristics without the need for extensive experimental measurements. This is particularly valuable in the rational design of new molecules with desired properties.
Detailed research findings from computational studies on related heterocyclic systems indicate that quantum-chemical descriptors are particularly significant in predicting reactivity and electronic properties. These descriptors are derived from the electronic structure of the molecule and provide insights into its behavior in chemical reactions.
Key structural parameters that would be integral to a QSPR model for this compound and its derivatives include:
Electronic Parameters: The distribution of electrons within the molecule is a critical determinant of its properties.
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Electronegativity (χ): This describes the power of a molecule to attract electrons.
Chemical Hardness (η) and Softness (σ): Chemical hardness is the resistance to a change in electron distribution, while softness is the inverse of hardness. These parameters are also related to the HOMO-LUMO gap.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and branching.
Connectivity Indices: These indices reflect the degree of branching in the molecular structure.
Wiener Index: This index is calculated from the distances between all pairs of atoms in the molecule and is related to its compactness.
Steric Parameters: The three-dimensional arrangement of atoms in the molecule affects its interaction with other molecules.
Molecular Volume and Surface Area: These parameters are related to the size and shape of the molecule and can influence its transport properties and bioavailability.
A hypothetical QSPR study on a series of derivatives of this compound might involve calculating these descriptors and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. For instance, a model could be developed to predict the inhibition efficiency of these compounds as corrosion inhibitors by correlating it with their electronic properties.
The following interactive data table presents a selection of computationally derived structural parameters that would be relevant for a QSPR study of this compound.
| Molecular Descriptor | Description | Predicted Impact on Properties |
| Electronic Descriptors | ||
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher values indicate greater electron-donating ability, potentially increasing reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower values suggest a greater ability to accept electrons, influencing interactions with nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |
| Dipole Moment | Measure of the net molecular polarity | Affects solubility, intermolecular forces, and binding interactions. |
| Electronegativity (χ) | Tendency to attract electrons | Influences the nature of chemical bonds and reactivity. |
| Chemical Hardness (η) | Resistance to deformation of the electron cloud | Higher hardness correlates with lower reactivity. |
| Topological Descriptors | ||
| Molecular Weight | Sum of the atomic weights of all atoms | Influences physical properties like boiling point and density. |
| Polar Surface Area (PSA) | Surface sum over all polar atoms | Important for predicting drug transport properties. |
| Steric Descriptors | ||
| Molecular Volume | The volume occupied by the molecule | Relates to the size and can affect how the molecule fits into active sites or crystal lattices. |
By systematically modifying the structure of this compound, for example, by introducing different substituents on the pyridine or furan rings, and calculating the corresponding changes in these descriptors, a QSPR model can be refined. This allows for the in-silico screening of a large number of virtual compounds to identify candidates with optimized properties for a specific application, thereby accelerating the discovery and development process.
Coordination Chemistry and Applications in Advanced Materials
Ligand Design and Metal Complexation Principles
The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. 2-Furan-2-yl-6-methylpyridine is an example of a bidentate ligand, where two donor atoms from the same molecule can bind to a central metal ion.
The coordinating ability of this compound stems from the lone pairs of electrons on the pyridine (B92270) nitrogen and the furan (B31954) oxygen atoms. The nitrogen atom of the pyridine ring is a well-established strong donor, readily forming coordinate bonds with metal ions. The oxygen atom of the furan ring, while generally a weaker donor than the pyridine nitrogen, can also participate in coordination, leading to the formation of a stable five-membered chelate ring with the metal center. This chelate effect, where a multidentate ligand binds to a metal ion, results in enhanced thermodynamic stability of the resulting complex compared to complexes with monodentate ligands. The interplay between the strong pyridine nitrogen donor and the potentially weaker furan oxygen donor allows for fine-tuning of the electronic properties of the resulting metal complex.
Metal complexes of ligands containing both pyridine and furan moieties have been synthesized and characterized using various techniques. The general synthetic approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and their structures and properties elucidated through a combination of analytical methods.
Common characterization techniques include:
Spectroscopic Methods: Infrared (IR) spectroscopy can provide evidence of coordination by showing shifts in the vibrational frequencies of the C=N bond in the pyridine ring and the C-O-C bonds in the furan ring upon complexation. UV-Visible spectroscopy is used to study the electronic transitions within the metal complexes. Nuclear Magnetic Resonance (NMR) spectroscopy helps in determining the structure of the complexes in solution.
Elemental Analysis: This method is used to determine the elemental composition of the synthesized complexes, confirming their stoichiometry.
For instance, related pyridine-containing ligands have been used to successfully synthesize complexes with various transition metals such as cadmium(II) and silver(I).
The way in which this compound binds to a metal ion is referred to as its coordination mode. As a bidentate ligand, the most common coordination mode is chelation through the pyridine nitrogen and the furan oxygen. However, other coordination modes, such as bridging between two metal centers, might also be possible depending on the reaction conditions and the nature of the metal ion.
The coordination geometry around the metal center is determined by the number of ligands and their spatial arrangement. For complexes of this compound, the resulting geometry will depend on the coordination number of the metal ion and the stoichiometry of the complex. Common geometries for metal complexes include octahedral, square planar, and tetrahedral. For example, in a complex where two molecules of this compound and two other monodentate ligands coordinate to a central metal ion, an octahedral geometry would be expected. The specific geometry adopted by the complex can have a significant impact on its catalytic activity and other functional properties.
| Metal Ion | Typical Coordination Geometry | Potential Coordination Number |
| Cu(II) | Square Planar, Octahedral | 4, 6 |
| Ni(II) | Square Planar, Octahedral | 4, 6 |
| Pd(II) | Square Planar | 4 |
| Ru(II) | Octahedral | 6 |
Electronic and Optoelectronic Materials Research
The unique molecular architecture of this compound, which incorporates both an electron-rich furan ring and an electron-deficient pyridine ring, has garnered interest within the scientific community for its potential applications in electronic and optoelectronic materials. This interest is primarily centered on the compound's ability to act as a versatile ligand in the formation of coordination complexes with various transition metals. The electronic properties of these resulting metal complexes, particularly their behavior under photoexcitation, are the subject of ongoing research.
The primary focus of this research lies in the photophysical properties of these coordination compounds, which are dictated by the nature of the electronic transitions that occur upon absorption of light. These transitions are generally categorized as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (IL) transitions, which includes both π–π* and n–π* transitions. The specific energies of these transitions, and thus the absorption and emission characteristics of the complexes, are highly dependent on the central metal ion, the coordination geometry, and the specific substituents on the ligand.
Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been utilized to predict and understand the electronic structure and optical properties of related furan-pyridine systems. These calculations help in elucidating the nature of the frontier molecular orbitals (HOMO and LUMO) and the character of the electronic transitions, which are crucial for designing materials with specific optoelectronic functionalities. For instance, in related helical pyridine-furan oligomers, DFT calculations have been used to investigate their structural and optoelectronic properties, revealing the impact of molecular conformation on these characteristics.
While specific, detailed research findings exclusively on this compound are not extensively documented in publicly available literature, the broader class of furan- and pyridine-containing ligands provides a framework for understanding its potential. For example, studies on silver(I) complexes with ligands containing both furan and quinoline moieties have detailed their electronic absorption spectra, attributing the observed bands to π–π* and n–π* transitions within the aromatic systems. Similarly, research on zirconium(IV) complexes with pyrrolide-based ligands that include pyridine units has explored their photoluminescence, identifying contributions from both prompt fluorescence and thermally activated delayed fluorescence (TADF), with moderate ligand-to-metal charge transfer character predicted by TD-DFT calculations. acs.orgnih.gov
Mechanistic Investigations of Molecular Interactions with Biological Systems Strictly Excluding Clinical/therapeutic Data
Enzyme-Ligand Interaction Mechanisms and Binding Site Analysis
There is currently no publicly available research detailing the enzyme-ligand interaction mechanisms or binding site analysis for 2-Furan-2-yl-6-methylpyridine. While studies exist for other molecules containing furan (B31954) and pyridine (B92270) moieties, this specific compound has not been the subject of such detailed investigation.
In Vitro Studies of Molecular Recognition Events
A comprehensive review of scientific literature did not yield any in vitro studies focused on the molecular recognition events between this compound and specific enzymes. Consequently, there is no data on its binding affinity, thermodynamics, or kinetics with any enzymatic target.
Mechanistic Insights into Enzyme Modulation
No studies were found that provide mechanistic insights into how this compound might modulate enzyme activity. Research on related furan and pyridine derivatives suggests a potential for various interactions, but these cannot be directly extrapolated to the specific compound .
Receptor Binding Mechanisms
Specific data on the receptor binding mechanisms of this compound is not available in the current body of scientific literature. Research has been conducted on other furan-containing compounds as potential receptor antagonists, such as certain derivatives acting on the A2A adenosine (B11128) receptor, but similar studies for this compound have not been published. nih.govtuni.fi
Exploration of Ligand-Receptor Recognition at the Molecular Level
There are no published studies exploring the ligand-receptor recognition processes of this compound at a molecular level. Such investigations would typically involve techniques like X-ray crystallography or NMR spectroscopy to elucidate the specific interactions with a receptor's binding pocket, none of which have been reported for this compound.
Computational Modeling of Binding Modes (e.g., Molecular Docking with Specific Targets)
While molecular docking and computational modeling are common techniques to predict the binding modes of ligands with biological targets, no such studies specifically detailing the interaction of this compound with any receptor have been found in the literature. Docking studies have been performed on other furan-containing molecules to predict their binding affinities and interactions with various receptors and enzymes. nih.gov
Investigations into Structure-Mechanism Relationships
Understanding the relationship between a molecule's structure and its biological mechanism is fundamental to medicinal chemistry. For furan-pyridine derivatives, this involves elucidating how chemical modifications affect their interactions with biological targets.
Elucidating the Influence of Structural Modifications on Interaction Mechanisms
Structure-activity relationship (SAR) studies on analogous compounds reveal how changes to the molecular scaffold impact biological activity and interaction mechanisms.
Modification of Heterocyclic Rings: In studies of furamidine (B1674271) analogues, replacing the central furan ring with thiophene (B33073) was shown to enhance both DNA binding and antiparasitic activity nih.gov. Similarly, in a series of furan-based pyrimidine-thiazolidinones, the furan motif was a crucial component of the design strategy, with further substitutions on an associated phenyl ring modulating antimicrobial potency niscpr.res.in.
Substitution Patterns: Research on 1-(Furan-2-ylmethyl)pyrrolidine-based compounds demonstrated that the position of substituents on an attached phenyl ring significantly influenced inhibitory activity nih.gov. For example, an ortho-nitro group conferred the highest potency.
Linker Modification: In the development of novel metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, SAR studies were conducted on compounds containing a 6-methylpyridine core, similar to that in this compound. These studies compared the effects of replacing an alkyne linker with an amide bond, finding that while most variations to the amide template were not well-tolerated, specific modifications could still yield potent compounds nih.gov.
These examples underscore the principle that even minor structural alterations to a furan-pyridine scaffold can significantly alter the mode and strength of its interaction with biological macromolecules.
Computational Approaches to Predict Interaction Profiles
Computational methods are invaluable tools for predicting and rationalizing the interactions of small molecules with biological targets, guiding the design of new compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used in drug discovery to perform virtual screening of large compound libraries nih.gov. For example, molecular docking has been used to investigate how furan-derived chalcones bind to the active site of glucosamine-6-phosphate synthase, a key enzyme in microorganisms. These studies help to explain the observed antimicrobial activity at a molecular level mdpi.comnih.govresearchgate.net. The binding affinity and specific interactions, such as hydrogen bonds with active site residues, can be predicted and analyzed nih.govmdpi.com.
Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of a molecule, which govern its reactivity and interaction potential. Studies on furan-imidazole derivatives have used DFT to calculate optimized geometrical parameters, analyze charge distribution through Natural Bond Orbital (NBO) analysis, and determine HOMO-LUMO energy gaps to describe charge transfer within the molecule researchgate.net. This information is crucial for predicting how a molecule will interact with biological targets.
These computational approaches provide a powerful framework for predicting the interaction profile of this compound, identifying potential biological targets, and rationalizing its mechanism of action in the absence of direct experimental data.
Mechanistic Studies of Antimicrobial Interactions (Focus on molecular targets and pathways in microorganisms)
Furan and pyridine derivatives are known to possess a broad spectrum of antimicrobial activities nih.govnih.govutripoli.edu.ly. The mechanisms underlying these effects often involve the inhibition of essential microbial enzymes or interference with key cellular processes.
A primary molecular target identified for some furan-containing antimicrobials is glucosamine-6-phosphate (GlcN-6-P) synthase . This enzyme is crucial for the biosynthesis of UDP-N-acetylglucosamine, a vital precursor for the construction of microbial cell walls mdpi.com. By inhibiting this enzyme, the compounds disrupt cell wall integrity, leading to microbial death. Molecular docking studies on furan-derived chalcones have shown that these molecules can fit into the active site of GlcN-6-P synthase, mimicking the binding of the natural substrate nih.govresearchgate.net.
Another potential mechanism involves the inhibition of bacterial transcription . A study focusing on small molecule inhibitors of transcription initiation found that compounds comprised of furan, thiophene, and pyridine moieties could efficiently target the interaction between RNA polymerase and the σ⁷⁰/σᴬ factor, which is essential for initiating transcription in bacteria nih.gov.
The table below summarizes the minimum inhibitory concentration (MIC) values for a series of furan-based pyrimidine-thiazolidinone derivatives against various microbial strains, illustrating the antimicrobial potential of this class of compounds niscpr.res.in.
| Compound | Substituent (Ar) | E. coli (MIC μg/mL) | S. aureus (MIC μg/mL) | A. niger (MIC μg/mL) |
|---|---|---|---|---|
| 8a | 4-fluorophenyl | 25 | 50 | >100 |
| 8d | 4-chlorophenyl | 50 | 50 | 100 |
| 8e | 4-bromophenyl | 25 | 25 | >100 |
| 8k | 4-methylphenyl | 12.5 | 25 | 100 |
| Ciprofloxacin | Standard | 25 | 50 | - |
| Griseofulvin | Standard | - | - | 100 |
Mechanistic Studies of Antioxidant Processes (Focus on radical scavenging pathways and electron transfer)
Antioxidants protect cells from damage caused by reactive oxygen species (ROS) through various mechanisms, including direct radical scavenging and metal ion chelation mdpi.com. The heterocyclic furan and pyridine rings are present in many compounds with demonstrated antioxidant activity.
The antioxidant action of phenolic and heterocyclic compounds is often mediated through two primary pathways:
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically stabilized by resonance and is much less reactive.
Single-Electron Transfer (SET): This pathway involves the antioxidant donating an electron to the free radical to neutralize it. The process can be followed by proton transfer.
Studies on various furan and pyridine derivatives have confirmed their ability to act as antioxidants through these mechanisms nih.govnih.govmdpi.com. The antioxidant activity of furan fatty acids, for example, is attributed to the electron transfer capability of the furan ring nih.gov. Dihydropyridine derivatives, which are structurally related to the biological reducing agent NADH, can donate a hydrogen atom from the N-H bond or a hydrogen radical from the C-4 position to scavenge free radicals gavinpublishers.com.
The radical scavenging potential of compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Research on 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters, which share the furan-2-yl and methyl substituents with the title compound, demonstrates this principle. These molecules possess labile hydrogen atoms and a conjugated system that helps stabilize the resulting radical after reacting with ROS, enabling them to quench DPPH free radicals nih.gov. The antioxidant capacity is often quantified as an IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound | Ester Group (R) | IC₅₀ (mg/mL) |
|---|---|---|
| 3a | Methyl | 2.5 |
| 3b | Ethyl | 1.8 |
| 3c | Isopropyl | 0.6 |
| 3d | tert-Butyl | 1.1 |
| 3e | Benzyl | 1.5 |
| Gallic Acid | Standard | 0.002 |
Future Research Directions and Interdisciplinary Prospects
Integration with Flow Chemistry for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of complex molecules like 2-Furan-2-yl-6-methylpyridine. Flow chemistry offers enhanced control over reaction parameters, improved safety, and superior scalability, making it an attractive avenue for future synthetic efforts. uc.ptmdpi.com The synthesis of related 2-methylpyridines has been successfully demonstrated using simplified bench-top continuous flow setups, which can provide products with a high degree of efficiency and in a greener fashion than conventional batch protocols. nih.govresearchgate.net
Future research could focus on developing a dedicated flow synthesis protocol for this compound. This would likely involve the use of packed-bed reactors containing heterogeneous catalysts. The inherent modularity of flow systems allows for the sequential addition of reagents and in-line purification, streamlining the entire manufacturing process. uc.pt Such an approach could adapt established reactions, like the acylation of furan (B31954) and subsequent cyclization with a pyridine (B92270) precursor, to a continuous manufacturing model.
Table 1: Potential Parameters for Flow Synthesis of this compound
| Parameter | Potential Range/Type | Rationale |
|---|---|---|
| Reactor Type | Packed-Bed Reactor | Enables the use of heterogeneous catalysts for easier separation and catalyst recycling. |
| Catalyst | Raney® Nickel / Palladium on Carbon | Proven effectiveness in methylation and cross-coupling reactions for pyridine and furan heterocycles. nih.govresearchgate.net |
| Temperature | 100 - 250 °C | Higher temperatures, safely achievable in flow reactors, can accelerate reaction rates. |
| Pressure | 10 - 50 bar | Elevated pressure can prevent solvent boiling and increase reactant concentration. |
| Residence Time | 1 - 20 minutes | Precisely controlled to maximize conversion and minimize byproduct formation. mdpi.com |
| Solvent | 1-Propanol / Toluene (B28343) | Selected based on reactant solubility and boiling point under pressure. |
Advanced Spectroscopic Techniques for In Situ Monitoring
To optimize and control the synthesis of this compound, particularly within a continuous flow setup, advanced spectroscopic techniques for real-time, in-situ monitoring are indispensable. Process Analytical Technology (PAT) tools can provide immediate feedback on reaction progress, concentration of species, and impurity profiles without the need for offline sampling.
Future work should explore the integration of techniques like Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy directly into the flow reactor. These methods can track the disappearance of reactant peaks and the appearance of product signatures, allowing for dynamic optimization of reaction conditions. For more detailed structural elucidation during the reaction, techniques like stop-flow NMR spectroscopy could be employed to trap and analyze transient intermediates. Such approaches have been pivotal in understanding metalloenzyme reactivity and can be adapted for synthetic chemistry. le.ac.uk
Table 2: Advanced Spectroscopic Techniques for In Situ Analysis
| Technique | Information Gained | Application in Synthesis |
|---|---|---|
| In-line FT-IR | Functional group transformation (e.g., C=O, C-N bond formation). | Real-time monitoring of reactant consumption and product formation. |
| Raman Spectroscopy | Changes in molecular vibrations, particularly for aromatic rings. | Complementary to FT-IR, useful for aqueous systems and tracking specific bond changes. |
| Process NMR | Detailed structural information, quantification of isomers and impurities. | High-precision monitoring of reaction kinetics and byproduct formation. |
| Mass Spectrometry | Molecular weight of reactants, intermediates, and products. | Identification of transient species and reaction pathway elucidation. |
High-Throughput Screening for Material Discovery
The unique electronic and structural characteristics of the furan-pyridine scaffold suggest that this compound and its derivatives could be valuable in material science. High-throughput screening (HTS) offers a rapid and efficient methodology to evaluate large libraries of related compounds for specific properties, dramatically accelerating the discovery of new materials. aps.org
A future research direction would involve creating a combinatorial library of molecules based on the this compound core, with varied substituents on both the furan and pyridine rings. These libraries could then be screened for properties relevant to organic electronics (e.g., conductivity, photoluminescence) or as ligands for catalysis. Automated robotic platforms can synthesize and test thousands of compounds, using minimal material and generating vast datasets for analysis. pnnl.gov This approach has proven effective in discovering novel quaternary Heusler compounds and can be readily adapted for organic materials. aps.org
Synergistic Approaches Combining Computational and Experimental Studies
The synergy between computational modeling and experimental validation provides a powerful paradigm for modern chemical research. For this compound, this approach can be used to predict properties and guide experimental efforts, saving time and resources.
Computational methods, such as Density Functional Theory (DFT), can be used to model the geometric and electronic structure of the molecule. These calculations can predict spectroscopic signatures (NMR, IR), which can then be compared with experimental data to confirm the structure. mdpi.comnih.gov Furthermore, computational studies can predict reaction pathways and transition states, offering insights into potential synthetic routes and reaction mechanisms. mdpi.com For instance, modeling the interaction of this compound with a metal catalyst could predict its efficacy as a ligand, which can then be tested experimentally.
Table 3: Synergistic Computational and Experimental Workflow
| Step | Computational Method | Experimental Validation | Objective |
|---|---|---|---|
| 1. Structural Analysis | DFT Geometry Optimization | X-ray Crystallography, NMR Spectroscopy | Confirm molecular structure and conformation. mdpi.comresearchgate.net |
| 2. Spectroscopic Prediction | Time-Dependent DFT (TD-DFT) | UV-Vis, Fluorescence Spectroscopy | Predict electronic transitions and optical properties. |
| 3. Reactivity Prediction | Frontier Molecular Orbital (FMO) Analysis | Kinetic Studies, Product Analysis | Identify sites for electrophilic/nucleophilic attack and guide reaction design. |
| 4. Ligand-Metal Interaction | Molecular Docking, QM/MM | Isothermal Titration Calorimetry (ITC), NMR Titration | Predict binding affinity and coordination geometry for catalysis or bio-inorganic systems. |
Exploration of Novel Bio-Inorganic Systems
Bio-inorganic chemistry explores the role of metals in biological systems and seeks to develop metal-based compounds for therapeutic or catalytic purposes. le.ac.uk The nitrogen atom of the pyridine ring and the oxygen atom of the furan ring in this compound make it an excellent candidate as a bidentate chelating ligand for a variety of metal ions.
Future research should focus on synthesizing and characterizing metal complexes of this compound. The coordination of metals like copper, platinum, or ruthenium could lead to novel compounds with potential applications as anticancer agents or antimicrobial drugs. mdpi.com These novel bio-inorganic systems could be designed to mimic the active sites of metalloenzymes, creating catalysts for challenging chemical transformations. le.ac.uk The rich coordination chemistry of such ligands opens a vast field for developing new metallopharmaceuticals and biomimetic catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
